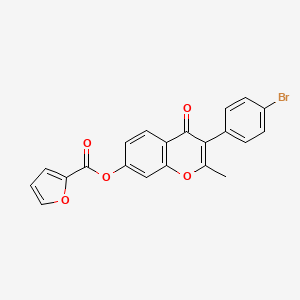

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

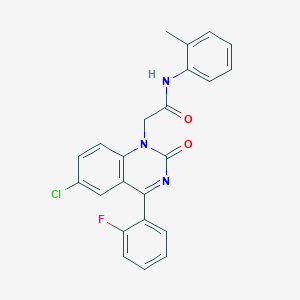

The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chromenone group, and a furan ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through carbon-carbon bond formation at the C-5 position of 2-substituted furans . This process can provide a range of π-diverse 5-aryl-2-substituted furan derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenyl group, chromenone group, and furan ring would each contribute to the overall structure .Wissenschaftliche Forschungsanwendungen

Biomass Conversion and Biorefinery Applications

Furan derivatives, such as 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate , are crucial in the transformation of biomass into valuable chemicals. They serve as intermediates in the production of bio-based materials, which are alternatives to products traditionally derived from crude oil . The shift from petroleum refineries to biorefineries emphasizes the use of such furan compounds for creating a sustainable chemical industry.

Synthesis of Polysubstituted Furans

This compound can be used in the regiospecific synthesis of polysubstituted furans, which are significant in organic chemistry and as natural products. The method involves various chemical transformations, including Michael addition and intramolecular nucleophilic addition, leading to structurally diverse furans with potential applications in drug development .

Development of Biochemicals

The furan moiety within the compound is pivotal for the development of biochemicals from furfural, a renewable platform molecule. This process is essential for creating alternatives to fossil fuels and generating a range of valuable chemicals with high functionalization .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c1-12-19(13-4-6-14(22)7-5-13)20(23)16-9-8-15(11-18(16)26-12)27-21(24)17-3-2-10-25-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIHTIBJAFJQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)

![6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2763138.png)

![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)